molecular formula C13H17F3O2 B15166547 4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol CAS No. 611230-92-3

4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol

Cat. No.: B15166547
CAS No.: 611230-92-3
M. Wt: 262.27 g/mol
InChI Key: GBVZSKCGAAQWCK-UHFFFAOYSA-N
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Description

4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol is an organic compound characterized by the presence of a trifluoromethyl group, a phenyl group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and a radical initiator . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-phenyl-2-pentanone: Similar in structure but lacks the trifluoromethyl group.

    2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but differs in the overall structure.

Uniqueness

4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol is unique due to the combination of its trifluoromethyl group and hydroxyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity .

Biological Activity

4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol (commonly referred to as the compound) is a chemical entity that has garnered attention for its potential biological activities. This article explores the compound's structure, biological effects, and relevant research findings.

Chemical Structure

The compound has the molecular formula C13H17F3O2C_{13}H_{17}F_3O_2 and features a trifluoromethyl group, which is known to influence its biological properties. The presence of both hydroxyl groups and a trifluoromethyl moiety contributes to its unique reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. The trifluoromethyl group can increase lipophilicity, potentially improving membrane permeability and bioavailability of the compound in microbial systems. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Antitumor Activity

The compound's structural analogs have been studied for their antitumor properties. For instance, compounds with similar configurations have demonstrated potent in vitro activity against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, a critical process in cell division .

Case Studies

  • Antibacterial Activity : A study explored the antibacterial effects of fluorinated compounds, revealing that modifications like the trifluoromethyl group can enhance efficacy against resistant strains of bacteria .
  • Anticancer Research : In vitro assays using cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that structural analogs of the compound exhibited significant cytotoxicity, suggesting a potential pathway for therapeutic development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies. The following table summarizes key findings related to structural modifications and their impact on biological activity:

ModificationEffect on ActivityReference
Addition of trifluoromethyl groupIncreased lipophilicity
Hydroxyl group positioningEnhanced solubility
Aromatic ring substitutionImproved binding affinity

Properties

CAS No.

611230-92-3

Molecular Formula

C13H17F3O2

Molecular Weight

262.27 g/mol

IUPAC Name

4-methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol

InChI

InChI=1S/C13H17F3O2/c1-11(2,10-6-4-3-5-7-10)8-12(18,9-17)13(14,15)16/h3-7,17-18H,8-9H2,1-2H3

InChI Key

GBVZSKCGAAQWCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(CO)(C(F)(F)F)O)C1=CC=CC=C1

Origin of Product

United States

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